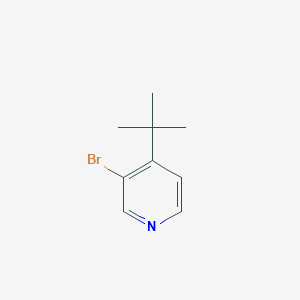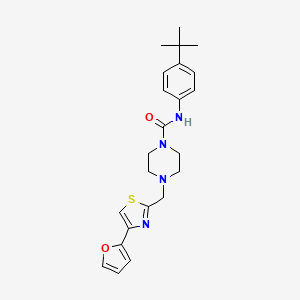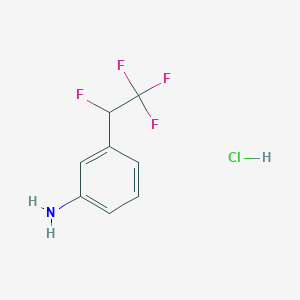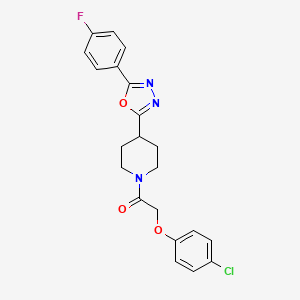
3-Bromo-4-tert-butylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-tert-butylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a tert-butyl group
Applications De Recherche Scientifique
3-Bromo-4-tert-butylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: While specific biological applications are less common, derivatives of pyridine are often explored for their potential pharmacological properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
Target of Action
It is known that 4-tert-butylpyridine, a related compound, is used as an additive in the hole transport layer of highly efficient perovskite solar cells .
Mode of Action
Based on the behavior of similar compounds, it may participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It is known that 4-tert-butylpyridine can induce corrosion decomposition of perovskites and de-doping effect of spiro-ometad, which present a huge challenge for the stability of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-tert-butylpyridine can be influenced by various environmental factors . .
Analyse Biochimique
Biochemical Properties
They can undergo free radical reactions, nucleophilic substitutions, and oxidations
Cellular Effects
They can affect perovskite crystallinity, homogeneity, and surface morphology, which are crucial for the performance of perovskite solar cells .
Molecular Mechanism
Brominated derivatives of pyridine can undergo free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions .
Metabolic Pathways
Brominated derivatives of pyridine can participate in various biochemical reactions .
Subcellular Localization
Brominated derivatives of pyridine can influence the performance of perovskite solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-4-tert-butylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-tert-butylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Halogenation: Further halogenation can occur at other positions on the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated pyridine derivatives.
Comparaison Avec Des Composés Similaires
4-tert-Butylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
2-Bromo-4-tert-butylpyridine: Bromine atom is at a different position, affecting its reactivity and applications.
Uniqueness: 3-Bromo-4-tert-butylpyridine is unique due to the combination of the bulky tert-butyl group and the reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that might not be easily accessible with other similar compounds.
Propriétés
IUPAC Name |
3-bromo-4-tert-butylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWPKLIAUMEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90731-98-9 |
Source


|
| Record name | 3-bromo-4-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)


![3-Tert-butyl-6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2512066.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)
![3-(2-chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2512073.png)
